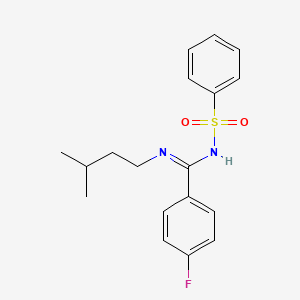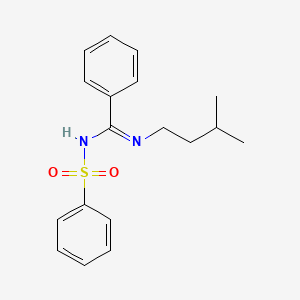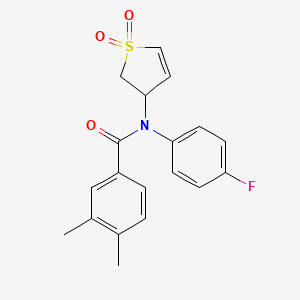![molecular formula C27H30N4O6 B4216579 3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]](/img/structure/B4216579.png)
3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]
Overview
Description
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] is a complex organic compound that features a diazepane ring linked to two pyrrolidinedione moieties, each substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of Pyrrolidinedione Moieties: The pyrrolidinedione groups can be introduced via a condensation reaction between the diazepane and anhydrides or acid chlorides of the pyrrolidinedione derivatives.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions or cellular processes.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers or nanocomposites, with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] depends on its specific application. In catalysis, the compound may act as a ligand that stabilizes transition states, thereby lowering activation energies and increasing reaction rates. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions and conformational changes.
Comparison with Similar Compounds
Similar Compounds
Dilazep: A diazepane derivative with vasodilator properties.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: A compound with a similar structural motif but different functional groups.
(1E,2E,1’E,2’E)-1,1’-(1,4-diazepane-1,4-diyl)bis(N,N’-dihydroxy-1,2-propanediimine): Another diazepane derivative with distinct substituents.
Uniqueness
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl and pyrrolidinedione moieties, in particular, provide opportunities for diverse chemical modifications and interactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4-diazepan-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O6/c1-36-20-8-4-18(5-9-20)30-24(32)16-22(26(30)34)28-12-3-13-29(15-14-28)23-17-25(33)31(27(23)35)19-6-10-21(37-2)11-7-19/h4-11,22-23H,3,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCOCLRQAUGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4216500.png)

![5-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4216535.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4216540.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4216541.png)

![N-[3-(4-butoxyphenyl)-3-oxopropyl]isoleucine](/img/structure/B4216555.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4216559.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B4216566.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B4216574.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4216575.png)

![1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B4216586.png)
![N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B4216593.png)
